2-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylicacid
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Overview
Description
2-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid is a heterocyclic compound that features both a triazole and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid typically involves a multi-step process. The pyridine ring can be introduced through various synthetic routes, including the use of pyridine derivatives as starting materials .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen atoms . In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole-pyridine derivatives such as 2-(1H-1,2,4-triazol-3-yl)pyridine and 2-(1H-imidazol-2-yl)pyridine.
Uniqueness
What sets 2-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid apart is its specific combination of the triazole and pyridine rings, which confer unique electronic and steric properties. This makes it particularly versatile for applications in coordination chemistry and drug development.
Properties
Molecular Formula |
C8H6N4O2 |
---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
2-(triazol-1-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-2-1-3-9-7(6)12-5-4-10-11-12/h1-5H,(H,13,14) |
InChI Key |
FNNHQEPOEVGQRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CN=N2)C(=O)O |
Origin of Product |
United States |
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